

Application Notes and Protocols for DOTMA-Based Delivery of CRISPR-Cas9 Components

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Compound of Interest

Compound Name: DOTMA

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These application notes provide a comprehensive guide to the use of N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (**DOTMA**)-based lipid nanoparticles for the efficient delivery of CRISPR-Cas9 components into mammalian cells. This non-viral delivery system offers a promising alternative to viral vectors, with the potential for lower immunogenicity and greater flexibility in cargo packaging.

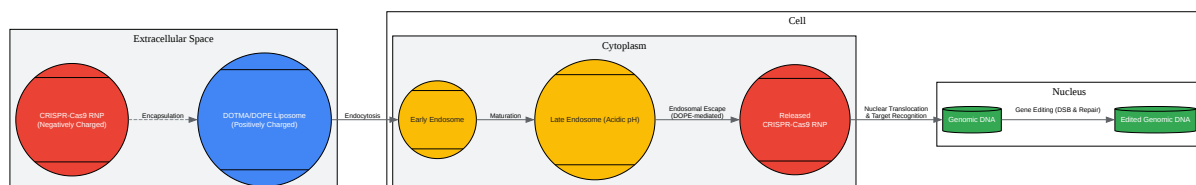
Introduction

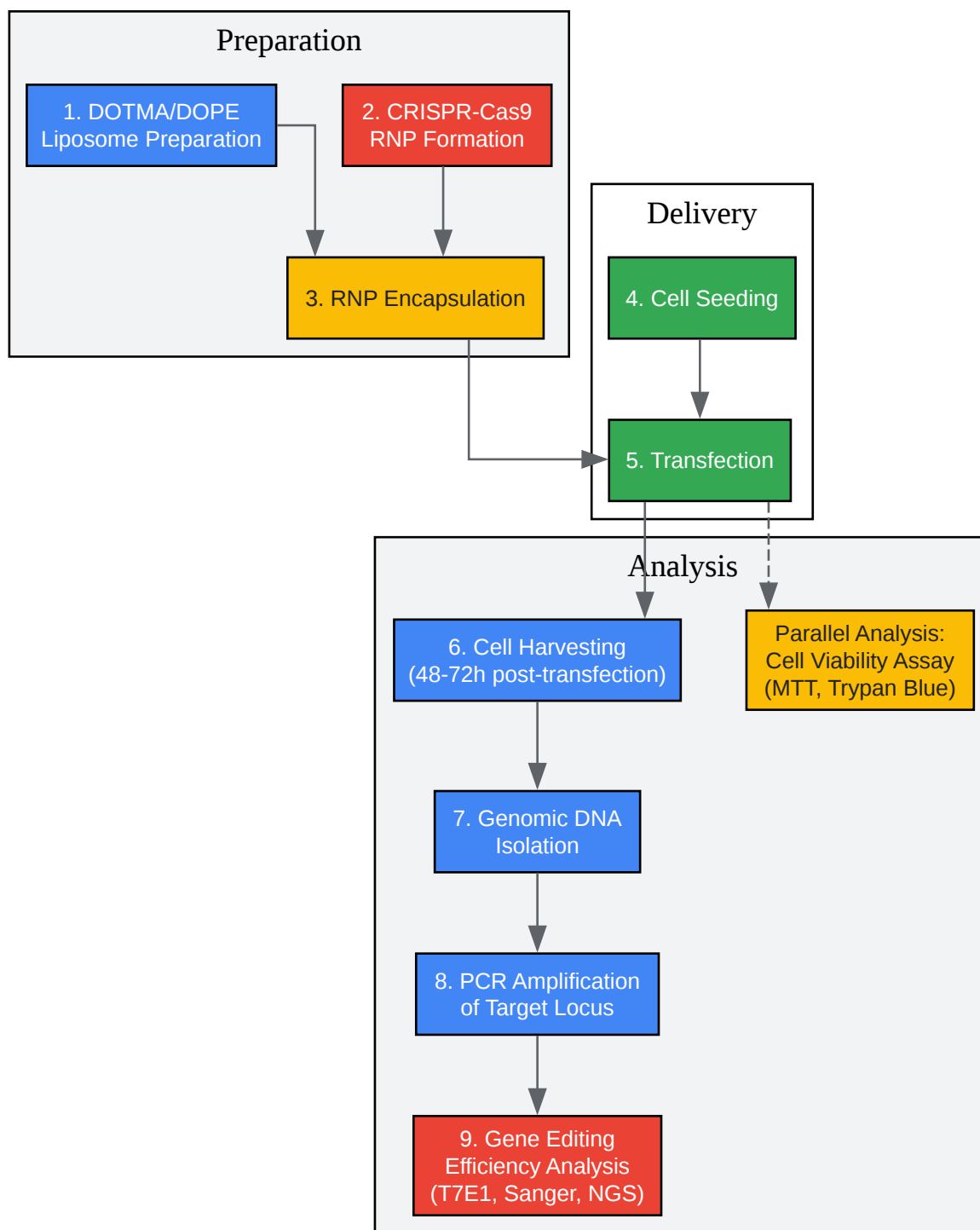
The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. A key challenge in the therapeutic application of this technology is the safe and efficient delivery of the Cas9 nuclease and single-guide RNA (sgRNA) into target cells. Cationic lipids, such as **DOTMA**, when formulated into liposomes with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), provide an effective non-viral method for delivering CRISPR-Cas9 ribonucleoprotein (RNP) complexes. This document outlines the underlying principles, quantitative performance, and detailed protocols for utilizing **DOTMA**-based delivery systems.

Principle of DOTMA-Based Delivery

DOTMA-based lipid nanoparticles encapsulate the negatively charged CRISPR-Cas9 RNP through electrostatic interactions. The overall positive charge of the liposome facilitates binding to the negatively charged cell membrane, triggering cellular uptake through endocytosis.

Once inside the cell, the lipid nanoparticle is enclosed within an endosome. The "helper" lipid, DOPE, plays a crucial role in endosomal escape. The acidic environment of the late endosome is thought to induce a structural change in DOPE from a bilayer to a non-bilayer hexagonal phase. This transition destabilizes the endosomal membrane, allowing the release of the CRISPR-Cas9 RNP into the cytoplasm. The RNP then translocates to the nucleus, where it can access the genomic DNA and perform the targeted gene editing.





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